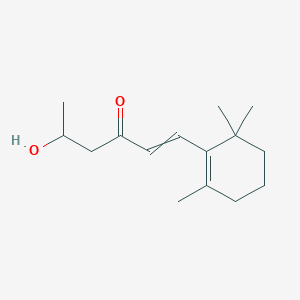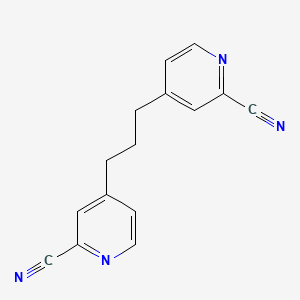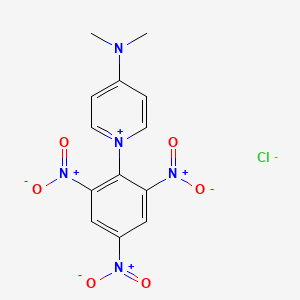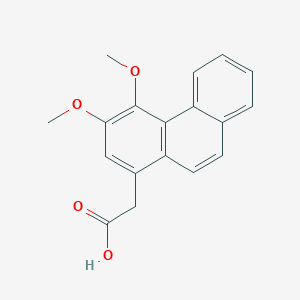
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloroethyl group and a hydroxyl group attached to a naphthalene ring system. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione typically involves the chlorination of a naphthoquinone precursor followed by the introduction of a hydroxyl group. One common method involves the reaction of 2-chloroethylamine with 1,4-naphthoquinone under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The naphthoquinone ring can be reduced to form a dihydro derivative.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloroethyl)-4-oxonaphthalene-1,2-dione.
Reduction: Formation of 3-(2-Chloroethyl)-4-hydroxy-1,2-dihydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The hydroxyl group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can disrupt cellular function and lead to cell death, making this compound a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group.
4-Hydroxy-1,2-naphthoquinone: Similar structure but lacks the chloroethyl group.
1,4-Naphthoquinone: Basic naphthoquinone structure without any substituents.
Uniqueness
3-(2-Chloroethyl)-4-hydroxynaphthalene-1,2-dione is unique due to the presence of both the chloroethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
114521-72-1 |
|---|---|
Formule moléculaire |
C12H9ClO3 |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H9ClO3/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,14H,5-6H2 |
Clé InChI |
JQEHILFEOGITOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)

![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)


